1-Hydroxy-4-methyl-2-pentanone

説明

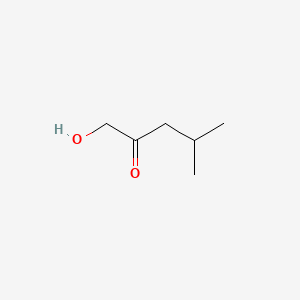

1-Hydroxy-4-methyl-2-pentanone (CAS 68113-55-3) is a hydroxy ketone with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. It is a colorless liquid with an ether-like, fruity odor . The compound is used as a flavoring agent in food products (e.g., baked goods, seasonings) at concentrations of 0.5–5 ppm and is recognized by FEMA (Flavor and Extract Manufacturers Association) under the code 4463 . Its structure features a hydroxyl group at position 1 and a methyl group at position 4, distinguishing it from other ketones and hydroxy ketones .

特性

IUPAC Name |

1-hydroxy-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVGGOVEVYSUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218306 | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Strong ethereal-fruity aroma | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1930/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1930/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952-0.958 (20°) | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1930/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68113-55-3 | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68113-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068113553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PZB594QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Kinetic Considerations

The reaction proceeds via a two-step mechanism:

- Base-Catalyzed Enolate Formation : The hydroxide ion deprotonates acetone to form an enolate ion:

$$

\text{CH}3\text{COCH}3 + \text{OH}^- \rightarrow \text{CH}2\text{COCH}3^- + \text{H}_2\text{O}

$$ - Nucleophilic Addition : The enolate attacks a second acetone molecule, forming DAA after protonation:

$$

\text{CH}2\text{COCH}3^- + \text{CH}3\text{COCH}3 \rightarrow \text{(CH}3\text{)}2\text{C(OH)CH}2\text{COCH}3

$$

Kinetic studies reveal that the forward reaction is second-order in acetone concentration, while the reverse reaction is first-order in DAA. The equilibrium constant favors DAA formation at lower temperatures (5–20°C), but elevated temperatures shift equilibrium toward acetone due to the exothermic nature of the reaction.

Industrial Process Optimization

A patented process (US2889369A) details a batch method using NaOH adsorbed on asbestos fibers:

- Catalyst Preparation : Asbestos fibers are impregnated with 40% aqueous NaOH, followed by drying with acetone to retain 28% NaOH by weight.

- Reaction Conditions : Acetone is passed through the catalyst bed at 18°C for 3–10 minutes, achieving an initial conversion of 11%. After removing the mixture from the catalyst, standing for 1–3 hours increases conversion to 13% due to post-catalytic equilibration.

Table 1: Performance of Homogeneous Alkaline Catalysts

| Catalyst | Temperature (°C) | Contact Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| NaOH/asbestos | 18 | 3–10 | 11→13 | >95 |

| Ca(OH)₂ | 25 | 30 | 8 | 85 |

Key challenges include catalyst deactivation by water and the formation of byproducts like mesityl oxide (MO) through DAA dehydration. Adding water (5–10 wt%) suppresses MO formation but slows reaction rates.

Heterogeneous Catalysis with Anion Exchange Resins

To address limitations of homogeneous systems, Amberlite IRA-900 (a macroporous anion exchange resin in hydroxide form) has emerged as a robust heterogeneous catalyst.

Advantages of Heterogeneous Systems

Continuous Flow Reactor Performance

In a continuous flow setup at 25°C:

- Space Velocity : 2 h⁻¹

- Acetone Conversion : 15%

- DAA Selectivity : 88%

- Byproducts : MO (10%), isophorone (2%)

Dehydration of DAA to MO becomes significant above 40°C, necessitating precise temperature control.

Calcium Carbide (CaC₂)-Mediated Synthesis Under Reflux

A novel approach utilizes CaC₂ as both a desiccant and catalyst under refluxing acetone conditions.

Reaction Dynamics

CaC₂ reacts with trace water in acetone to generate acetylene (C₂H₂) and calcium hydroxide in situ:

$$

\text{CaC}2 + 2\text{H}2\text{O} \rightarrow \text{C}2\text{H}2 + \text{Ca(OH)}_2

$$

The Ca(OH)₂ catalyzes aldol condensation, while C₂H₂ bubbles enhance mixing.

Yield Optimization

At a reflux rate of 0.5 mL/min:

- DAA Yield : 12%

- MO Yield : 45%

- Isophorone Yield : 8%

Higher reflux rates (>2 mL/min) reduce DAA yield to <5% due to shortened residence time.

Table 2: Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Conversion (%) | DAA Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Homogeneous NaOH | NaOH/asbestos | 18 | 13 | 12 | MO (3%) |

| Heterogeneous Resin | Amberlite IRA-900 | 25 | 15 | 13 | MO (10%), isophorone (2%) |

| CaC₂ Reflux | Ca(OH)₂ in situ | 56 (reflux) | 20 | 12 | MO (45%), isophorone (8%) |

Analytical Methods for Quality Control

Reverse-phase HPLC with a Newcrom R1 column (3 µm particles) provides robust quantification of DAA and byproducts:

HPLC Conditions :

- Mobile Phase : Acetonitrile/water (70:30 v/v) + 0.1% H₃PO₄

- Flow Rate : 1.0 mL/min

- Detection : UV at 254 nm

- Retention Time : 4.2 min for DAA

化学反応の分析

1-Hydroxy-4-methyl-2-pentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学的研究の応用

1-Hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol) is a versatile organic compound with wide-ranging applications across multiple scientific and industrial domains.

Solvent and Chemical Intermediate

This compound serves as an exceptional solvent with diverse applications:

- Industrial Paint and Coatings : Used to adjust solubility of paint resins and regulate evaporation rates

- Specific Coating Types :

- Coil coatings

- Wood varnishes

- Architectural coatings

Chemical Synthesis Applications

The compound demonstrates remarkable versatility in chemical synthesis:

Advanced Industrial Uses

Specialized Industrial Applications :

- Textile treatment

- Leather processing

- Chemical cleaning solvent

- Cellulose acetate solvent

- Nitrocellulose processing

- Intermediate for organic chemical synthesis

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) Characteristics :

- Analyzable using reverse-phase HPLC methods

- Mobile phase composition: Acetonitrile, water, phosphoric acid

- Suitable for:

Comparative Structural Analysis

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| This compound | Alpha-hydroxy ketone | Versatile reaction capabilities |

| 4-Hydroxy-4-methylpentan-2-one | Alpha-hydroxy ketone | Similar structural configuration |

| Acetoin | Alpha-hydroxy ketone | Smaller molecular size |

Unique Chemical Properties

The compound's distinctive structural configuration enables:

- Participation in both alcohol and ketone reactions

- Versatile application across multiple chemical domains

- Potential for complex synthetic transformations

Molecular Characteristics :

- Molecular Formula: C6H12O2

- Molar Mass: Approximately 116.16 g/mol

- Physical State: Colorless liquid

- Solubility: Water, alcohols, ether

Biological and Environmental Considerations

Research indicates potential:

- Antimicrobial properties

- Interactions with atmospheric hydroxyl radicals

- Implications for environmental chemistry and air quality modeling

作用機序

The mechanism of action of 1-Hydroxy-4-methyl-2-pentanone involves its ability to act as a solvent and a reagent in various chemical reactions. It can form hydrogen bonds with other molecules, which enhances its solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analogues

4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol, CAS 123-42-2)

- Structure: Positional isomer of 1-hydroxy-4-methyl-2-pentanone, with hydroxyl and methyl groups both at position 3.

- Properties : Higher boiling point (~169°C) and lower logP (0.35) due to increased polarity from intramolecular hydrogen bonding .

- Applications: Primarily an industrial solvent and paint thinner, unlike the flavoring role of this compound .

4-Methyl-2-pentanone (Methyl isobutyl ketone, MIBK, CAS 108-10-1)

- Structure : Lacks the hydroxyl group, making it a simple ketone.

- Properties: Lower boiling point (116–117°C) and higher logP (1.33), reflecting its non-polar nature.

- Applications : Industrial solvent with stricter safety regulations (e.g., respiratory irritant) compared to the food-safe hydroxy ketone .

Hydroxy Ketones with Varying Chain Lengths/Substituents

3-Hydroxy-2-octanone (FEMA 2035)

- Structure : Longer carbon chain (C₈) with hydroxyl at position 3.

- Properties : Higher molecular weight (144.21 g/mol) and logP (~1.5), enhancing lipid solubility.

- Applications : Used in dairy and fruit flavorings at higher thresholds (e.g., 10–50 ppm) due to lower volatility .

4-Methyl-1-phenyl-2-pentanone (Benzyl isobutyl ketone, CAS 5349-62-2)

- Structure : Phenyl substituent at position 1.

- Properties : Significantly higher logP (3.5) and molecular weight (176.25 g/mol), suited for fragrance applications.

- Applications: FEMA 2740-approved for spicy, floral notes in perfumes and cosmetics .

Table 1: Comparative Properties of this compound and Analogues

| Compound | CAS Number | Molecular Formula | logP | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 68113-55-3 | C₆H₁₂O₂ | 0.70–0.72 | 163–164 | Food flavoring (0.5–5 ppm) |

| 4-Hydroxy-4-methyl-2-pentanone | 123-42-2 | C₆H₁₂O₂ | 0.35 | ~169 | Industrial solvent |

| 4-Methyl-2-pentanone | 108-10-1 | C₆H₁₂O | 1.33 | 116–117 | Industrial solvent |

| 3-Hydroxy-2-octanone | Not provided | C₈H₁₆O₂ | ~1.5 | >200 | Dairy/fruit flavoring |

| 4-Methyl-1-phenyl-2-pentanone | 5349-62-2 | C₁₂H₁₆O | 3.5 | 245–250 | Fragrance ingredient |

Functional Differences

- Hydroxyl Group Impact: The hydroxyl group in this compound increases water solubility compared to MIBK but reduces volatility relative to its non-hydroxylated analogue .

- Substituent Effects: The phenyl group in 4-methyl-1-phenyl-2-pentanone drastically alters lipophilicity, shifting applications from food to cosmetics .

- Regulatory Status: this compound is approved for food use, while MIBK and diacetone alcohol face stricter occupational exposure limits .

Key Research Findings

- Analytical Methods: this compound can be separated via reverse-phase HPLC using Newcrom R1 columns, with MS-compatible conditions (e.g., formic acid instead of phosphoric acid) .

- Safety Profile: No significant toxicity data are reported for this compound, unlike MIBK (linked to neurotoxicity) and diacetone alcohol (moderate dermal irritation) .

- Market Use : Predominantly employed in Asian food markets (e.g., South Korea’s MFDS-approved additives) for savory and sweet flavor enhancement .

生物活性

1-Hydroxy-4-methyl-2-pentanone, also known as diacetone alcohol, is an organic compound with the molecular formula C6H12O2. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial properties and its role as a metabolic precursor in various biochemical pathways. This article explores the biological activity of this compound through data tables, case studies, and detailed research findings.

This compound is a colorless liquid with a pleasant odor, soluble in water, alcohols, and ethers. Its structure features a hydroxyl group (-OH) adjacent to a carbonyl group (C=O), classifying it as a primary alpha-hydroxy ketone. The molecular weight of this compound is approximately 116.16 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations and preservation systems.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) observed in various studies, indicating the compound's potential as an antimicrobial agent.

Metabolism and Pharmacokinetics

The metabolism of this compound has been studied extensively. It is rapidly metabolized to its major metabolite, 4-hydroxy-4-methyl-2-pentanone (HMP). In a human health assessment, it was noted that after exposure to the compound, HMP reached a peak concentration (Cmax) of 2.03 mmol/L within nine hours and remained detectable for up to twelve hours post-exposure .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (HMP) | 2.03 mmol/L |

| Elimination Half-Life | ~4.45 hours |

| Detection Time | Up to 12 hours post-dosing |

This data highlights the pharmacokinetic profile of the compound, which is crucial for understanding its biological effects and potential therapeutic applications.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated dose inhalation studies on B6C3F1 mice and Fischer 344 rats, exposure to varying concentrations revealed no significant adverse effects on clinical health or growth at lower concentrations (NOAEC = 50 ppm for male rats) . However, at higher concentrations, there were noted increases in renal lesions specific to male rats.

Case Study: Inhalation Toxicity in Rodents

In a study involving exposure to vapors of this compound at concentrations of up to 1000 ppm over a period of fourteen weeks:

- Findings: No significant adverse effects on growth or clinical health were observed in both male and female mice.

- Renal Effects: Male rats showed an increase in hyaline droplets within proximal tubule cells at higher concentrations.

These findings underscore the importance of dosage when evaluating the safety and efficacy of chemical compounds.

Q & A

Q. What are the recommended methods for synthesizing 1-Hydroxy-4-methyl-2-pentanone in laboratory settings?

- Methodological Answer : Synthesis typically involves ketone hydroxylation or selective oxidation of secondary alcohols . For example:

- Step 1 : Start with 4-methyl-2-pentanone (CAS 108-10-1) as a precursor .

- Step 2 : Use hydroxylating agents like m-CPBA (meta-chloroperbenzoic acid) under controlled pH (4.6–6.0) to introduce the hydroxyl group at the 1-position .

- Step 3 : Purify via liquid-liquid extraction (e.g., ethyl acetate/water) and confirm purity using GC-MS or HPLC (Mobile phase: methanol/sodium acetate buffer, 65:35 v/v) .

- Critical Note : Monitor reaction progress with TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 3:1) to avoid over-oxidation .

Q. How can researchers accurately characterize the purity and structure of this compound using spectroscopic techniques?

- Methodological Answer :

- GC-MS : Use a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min). Expected molecular ion [M]+ at m/z 116 (C₆H₁₂O₂) .

- NMR :

- ¹H NMR (CDCl₃): δ 1.2 (d, 3H, CH₃), 1.5 (m, 2H, CH₂), 2.1 (s, 3H, COCH₃), 2.4 (t, 1H, OH), 3.6 (q, 1H, CH-OH) .

- ¹³C NMR : δ 22.1 (CH₃), 25.8 (CH₂), 42.0 (COCH₃), 67.5 (C-OH), 210.0 (C=O) .

- IR : Strong O-H stretch (~3400 cm⁻¹) and C=O stretch (~1720 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。